2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis Applications
Ugi Reaction Innovation : This compound's structure is relevant to studies on the Ugi reaction, a multicomponent reaction that allows for the efficient synthesis of complex molecules. For instance, pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ) undergo redox-neutral α-amidation with concurrent N-alkylation when reacted with aromatic aldehydes and isocyanides, facilitated by acetic acid. This represents a novel variant of the Ugi reaction, expanding the toolbox for synthesizing nitrogen-containing heterocycles (Zhengbo Zhu & D. Seidel, 2016).
Antimicrobial Compound Synthesis : Another application involves the synthesis of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which showed promising antimicrobial activity against various pathogenic strains of bacteria and fungi. This application demonstrates the compound's potential in contributing to new antimicrobial agents, addressing the growing concern of antibiotic resistance (R. Zaki et al., 2019).
Biological Activity Research
Insecticidal Activity : Pyridine derivatives, related structurally to the given compound, have been explored for their potential as insecticides. For example, certain pyridine derivatives have shown significant insecticidal activity against cowpea aphid, Aphis craccivora Koch, with one compound exhibiting about fourfold the activity of acetamiprid, a widely used insecticide. This highlights the compound's relevance in developing new, potent insecticides for agricultural use (E. A. Bakhite et al., 2014).
Molecular Docking and Structure-Activity Relationship Studies
Molecular Docking Studies : Detailed structural and vibrational studies, including molecular docking, have been conducted on related compounds, offering insights into their interaction with biological targets. For example, molecular docking results of one study indicated that a compound might exhibit inhibitory activity against the BRCA2 complex, suggesting potential applications in cancer therapy (A. El-Azab et al., 2016).
Kinase Inhibitory and Anticancer Activities
Src Kinase Inhibition : Thiazolyl N-benzyl-substituted acetamide derivatives, structurally similar to the compound , have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, particularly an unsubstituted N-benzyl derivative, showed inhibition of c-Src kinase and inhibited cell proliferation in various cancer cell lines, highlighting their potential in cancer treatment (Asal Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-17(12-23-18(25)5-6-19(23)26)21-15-4-3-13-7-8-22(11-14(13)10-15)20(27)16-2-1-9-28-16/h1-4,9-10H,5-8,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNIVUMCFLNMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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